molecular formula C16H16N2 B14619992 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline CAS No. 60538-79-6

3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline

Cat. No.: B14619992
CAS No.: 60538-79-6
M. Wt: 236.31 g/mol
InChI Key: JVYXLUAUXQQBAC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-aminophenyl) (diphenyl)carbinol with nitriles . This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize production costs.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. For instance, as a trypanothione reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of trypanothione disulfide to its reduced form . This inhibition disrupts the redox balance in trypanosomatid parasites, leading to their death. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60538-79-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

3,4-dimethyl-4-phenylquinazoline

InChI

InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-12-18(16)2/h3-12H,1-2H3

InChI Key

JVYXLUAUXQQBAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=CN1C)C3=CC=CC=C3

Origin of Product

United States

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